3-(Trifluoromethyl)quinoline-7-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)quinoline-7-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethyl)quinoline-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that trifluoromethyl groups can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that it may have good stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature . The compound’s efficacy and action may also be influenced by the biological environment in which it is used, including the presence of other compounds, pH levels, and other factors .
Biochemical Analysis
Cellular Effects
It is suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-(Trifluoromethyl)quinoline-7-carboxylic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoline-7-carboxylic acid typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, the reaction of 3-aminoquinoline with trifluoromethylating agents under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as continuous flow synthesis and automated processes are employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties. For example, substitution reactions can yield halogenated quinolines, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
3-(Trifluoromethyl)quinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as an antibacterial, antiviral, and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 4-Hydroxy-7-(trifluoromethyl)quinoline
- 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester .
Uniqueness
3-(Trifluoromethyl)quinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3-position and the carboxylic acid group at the 7-position enhances its reactivity and potential for therapeutic applications compared to other fluorinated quinolines .
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-6-1-2-7(10(16)17)4-9(6)15-5-8/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUKXMODJXKWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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